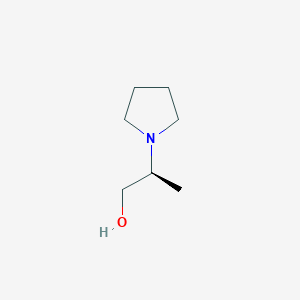
(1-aminopiperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-aminopiperidin-4-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.18816 . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(1-aminopiperidin-4-yl)methanol” consists of a piperidine ring, an amino group, and a methanol group . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives, including “(1-aminopiperidin-4-yl)methanol”, can participate in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Alcohols like methanol can add reversibly to aldehydes and ketones to form hemiacetals, which can further react to form acetals .Direcciones Futuras
The future of methanol and its derivatives, including “(1-aminopiperidin-4-yl)methanol”, is promising. Methanol’s versatility in use secures its future, and there is a need to reinvest in conventional methanol to support demand growth long term . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers Several papers have been published on the topic of piperidine derivatives and methanol. These include studies on the synthesis and pharmacological applications of piperidine derivatives , the power-to-methanol process , and the phytochemical profiling and GC-MS analysis of aqueous methanol fraction . These papers provide valuable insights into the properties and potential applications of “(1-aminopiperidin-4-yl)methanol” and related compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminopiperidin-4-yl)methanol involves the conversion of piperidine to 1-aminopiperidine, followed by the reduction of the resulting compound to (1-aminopiperidin-4-yl)methanol.", "Starting Materials": [ "Piperidine", "Hydrogen gas", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with hydrogen gas in the presence of a catalyst to produce 1-aminopiperidine.", "Step 2: 1-aminopiperidine is then reduced using sodium borohydride as a reducing agent in methanol to produce (1-aminopiperidin-4-yl)methanol.", "Step 3: The product is then purified using hydrochloric acid to obtain the final compound." ] } | |
Número CAS |
1260758-23-3 |
Nombre del producto |
(1-aminopiperidin-4-yl)methanol |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



